molecular formula C19H29N3O3S B3929487 (1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide

(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide

Cat. No.: B3929487
M. Wt: 379.5 g/mol
InChI Key: YMKYGJHGPCRAIB-MSOLQXFVSA-N
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Description

(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-sulfonamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the sulfonamide group, and the final functionalization to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions at the pyrrolidine or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicine, (1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-sulfonamide has potential applications as a therapeutic agent. Its ability to modulate specific biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability, rigidity, and specific reactivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic sulfonamides and pyrrolidine derivatives. Examples include:

  • Spiro[cyclohexane-1,4’-piperidine]-1’-sulfonamide
  • N,N-dimethyl-1-pyrrolidin-1-ylsulfonamide

Uniqueness

What sets (1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-sulfonamide apart is its specific stereochemistry and the presence of both a spirocyclic core and a sulfonamide group. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-20(2)26(24,25)22-13-9-19(10-14-22)16-8-4-3-7-15(16)17(18(19)23)21-11-5-6-12-21/h3-4,7-8,17-18,23H,5-6,9-14H2,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYGJHGPCRAIB-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2(CC1)C(C(C3=CC=CC=C23)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC2(CC1)[C@H]([C@@H](C3=CC=CC=C23)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide
Reactant of Route 2
(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide
Reactant of Route 3
(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide
Reactant of Route 4
(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide
Reactant of Route 5
(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide
Reactant of Route 6
(1R,2R)-2-hydroxy-N,N-dimethyl-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide

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